molecular formula C15H23BrN4O2 B2405161 Tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate CAS No. 2402830-44-6

Tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate

Cat. No.: B2405161
CAS No.: 2402830-44-6
M. Wt: 371.279
InChI Key: TVUUQKSDHIXCAL-UHFFFAOYSA-N
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Description

Tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate: is a chemical compound with a complex structure, characterized by a tert-butyl group, a pyrazinyl moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazinyl core One common approach is the reaction of 5-bromopyrazin-2-ylamine with an appropriate alkylating agent to introduce the methylamino group

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyrazinyl ring can be oxidized to form pyrazine derivatives.

  • Reduction: The bromine atom can be reduced to form a corresponding pyrazinyl compound.

  • Substitution: The methylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions might involve hydrogen gas and a palladium catalyst.

  • Substitution reactions could employ nucleophiles like amines or alcohols under basic conditions.

Major Products Formed:

  • Oxidation can yield pyrazine-2-carboxylic acid derivatives.

  • Reduction can produce 5-bromopyrazin-2-ylamine.

  • Substitution reactions can lead to various substituted pyrrolidines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the interactions of pyrazinyl derivatives with biological targets. It can serve as a probe to investigate enzyme inhibition or receptor binding.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's structural features may be exploited to create drugs with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure may impart desirable properties to the final products.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl 3-[(5-bromopyridin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate: Similar structure but with a pyridine ring instead of pyrazine.

  • Tert-butyl 3-[(5-bromopyrazin-2-yl)-ethylamino]methyl]pyrrolidine-1-carboxylate: Similar structure but with an ethylamino group instead of methylamino.

Uniqueness: The presence of the bromine atom on the pyrazinyl ring and the tert-butyl group makes this compound unique compared to similar structures

Properties

IUPAC Name

tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN4O2/c1-15(2,3)22-14(21)20-6-5-11(10-20)9-19(4)13-8-17-12(16)7-18-13/h7-8,11H,5-6,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUUQKSDHIXCAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CN(C)C2=CN=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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